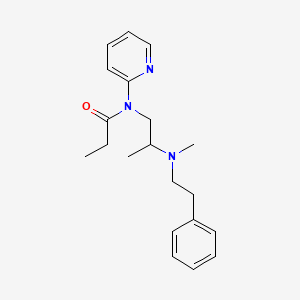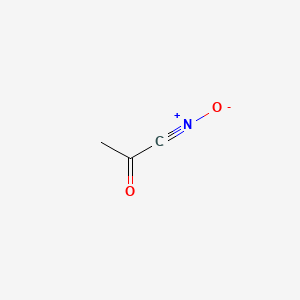
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- is a compound belonging to the phenothiazine family Phenothiazines are heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Functionalization: The phenothiazine core is functionalized to introduce the carboxamide group at the 10th position.
Substitution: The hexylthioethyl group is introduced through a substitution reaction, typically using a suitable alkylating agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The hexylthioethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-carboxamide: Lacks the hexylthioethyl substituent, resulting in different chemical properties and biological activities.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group, leading to variations in its applications and effects.
10- (4-Biphenylyl)phenothiazine:
Propiedades
Número CAS |
53056-59-0 |
|---|---|
Fórmula molecular |
C21H26N2OS2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-(2-hexylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H26N2OS2/c1-2-3-4-9-15-25-16-14-22-21(24)23-17-10-5-7-12-19(17)26-20-13-8-6-11-18(20)23/h5-8,10-13H,2-4,9,14-16H2,1H3,(H,22,24) |
Clave InChI |
RRGWJQDPXQPXAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


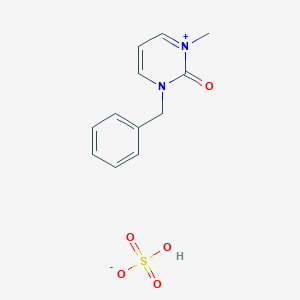
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

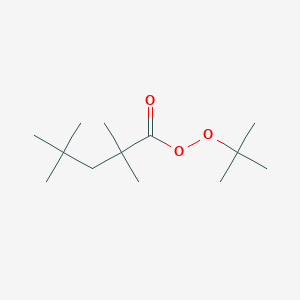
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

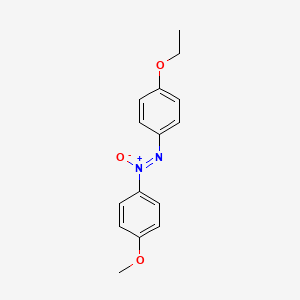
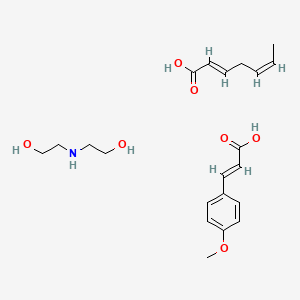
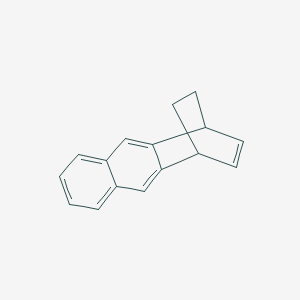
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
